molecular formula C15H21NSi2 B7884686 2,6-Bis[(trimethylsilyl)ethynyl]pyridine CAS No. 75867-44-6

2,6-Bis[(trimethylsilyl)ethynyl]pyridine

Cat. No. B7884686
CAS RN: 75867-44-6
M. Wt: 271.50 g/mol
InChI Key: BDEJHGOEZWCOMN-UHFFFAOYSA-N
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Description

2,6-Bis[(trimethylsilyl)ethynyl]pyridine is a useful research compound. Its molecular formula is C15H21NSi2 and its molecular weight is 271.50 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,6-Bis[(trimethylsilyl)ethynyl]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Bis[(trimethylsilyl)ethynyl]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Characterization of Related Compounds : 2,6-Bis[(trimethylsilyl)ethynyl]pyridine has been used in the synthesis of related compounds. For example, 2-[2-(Trimethylsilyl)ethynyl] pyridine was prepared and used in a series of reactions leading to the synthesis of 2,5-bis(2-pyridyl) thiophene, a compound of interest in materials science (Al-taweel, 2002).

  • Use in Polycyclic delta-Lactones Synthesis : This compound plays a role in the one-pot synthesis of nitrogen-containing polycyclic delta-lactones. These are created through nucleophilic addition of bis(trimethylsilyl)ketene acetals to pyridines, indicating its utility in complex organic syntheses (Rudler, Denise, Parlier, & Daran, 2002).

  • Formation of Fluorescent Pi-Conjugated Oligomers : It is involved in the site-selective monotitanation of dialkynylpyridines, facilitating the preparation of highly fluorescent pi-conjugated oligomers. These oligomers have applications in optoelectronic devices due to their intense blue fluorescence emission (Takayama et al., 2004).

  • Development of Supramolecular Ligands : 2,6-Bis[(trimethyltin)pyridine], a related compound, has been synthesized and utilized for Stille-type coupling procedures to prepare pyridine-based ligands for supramolecular chemistry. This highlights its role in facilitating complex chemical syntheses and the development of new materials (Schubert & Eschbaumer, 1999).

  • Application in Gas-Liquid Chromatography : Bis(trimethylsilyl)acetamide, which shares a functional group with 2,6-Bis[(trimethylsilyl)ethynyl]pyridine, has been used in the silylation of lipolysis products for gas-liquid chromatography, suggesting its potential utility in analytical chemistry (Tallent & Kleiman, 1968).

  • In Vitro Antifungal Activity : In a study, the activation of 3-((trimethylsilyl)ethynyl)pyridine led to the synthesis of dihydropyridine carboxylic acids with notable in vitro antifungal activity, demonstrating its potential in medicinal chemistry (Ballinas-Indilí et al., 2021).

properties

IUPAC Name

trimethyl-[2-[6-(2-trimethylsilylethynyl)pyridin-2-yl]ethynyl]silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NSi2/c1-17(2,3)12-10-14-8-7-9-15(16-14)11-13-18(4,5)6/h7-9H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDEJHGOEZWCOMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=NC(=CC=C1)C#C[Si](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NSi2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70503250
Record name 2,6-Bis[(trimethylsilyl)ethynyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70503250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Bis[(trimethylsilyl)ethynyl]pyridine

CAS RN

75867-44-6
Record name 2,6-Bis[(trimethylsilyl)ethynyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70503250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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